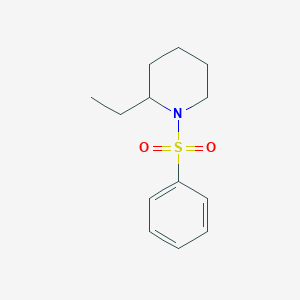

2-Ethyl-1-(phenylsulfonyl)piperidine

Description

Contextualization within N-Sulfonyl Heterocycles in Contemporary Chemical Research

N-sulfonyl heterocycles, a class of compounds characterized by a sulfonamide group integrated into a heterocyclic ring system, are of considerable interest in chemical research. The sulfonamide group is a key structural feature in a wide array of pharmaceuticals, and its incorporation into a heterocyclic framework can profoundly influence the molecule's physicochemical properties and biological activity.

N-sulfonated N-heterocycles are recognized for their roles as crucial intermediates in the synthesis of polymeric and medicinal materials. google.com The synthesis, chemistry, and biological applications of these compounds are a subject of ongoing research, with a focus on developing novel synthetic methodologies and understanding their mechanistic pathways. google.com The presence of the sulfonyl group can enhance the pharmacological profile of a molecule. For instance, N-sulfonyl piperidine (B6355638) is among the various N-sulfonyl heterocycles that have been explored for their medicinal applications. researchgate.net Sulfur-containing heterocycles, in general, are fundamental components in numerous FDA-approved drugs and are investigated for a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net

Significance of the Piperidine Core in Advanced Chemical Synthesis and Scaffold Design

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural products. researchgate.net Its six-membered nitrogen-containing structure is a versatile building block in drug design, offering a combination of structural rigidity and conformational flexibility. researchgate.net The piperidine nucleus is a pivotal element in the production of a diverse range of drugs with applications as anticancer, antiviral, antimalarial, and antimicrobial agents, among others. researchgate.net

The significance of the piperidine scaffold in drug discovery is well-documented, with its derivatives being present in numerous classes of pharmaceuticals. researchgate.netresearchgate.net The introduction of substituents onto the piperidine ring can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com For example, introducing a substituent at the 2-position of the piperidine ring has been shown to effectively enhance the aqueous solubility of certain compounds. thieme-connect.com The versatility of the piperidine scaffold makes it a "privileged structure" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. researchgate.net

Research Trajectories of Phenylsulfonyl Piperidine Derivatives in Academic Chemistry

The combination of the phenylsulfonyl group with the piperidine core gives rise to phenylsulfonyl piperidine derivatives, a class of compounds with diverse research applications. While specific research on 2-Ethyl-1-(phenylsulfonyl)piperidine is not extensively documented in publicly available literature, the broader class of N-substituted piperidines has been the subject of various studies.

For instance, a related compound, 2-Methyl-1-(phenylsulfonyl)piperidine, is documented in chemical databases, indicating interest in this structural class. Research into piperidine derivatives often focuses on their synthesis and potential pharmacological activities. For example, benzophenone-N-ethyl piperidine ether analogues have been synthesized and evaluated as anti-inflammatory agents. nih.gov The synthesis of various substituted piperidines is an active area of research, employing a range of chemical reactions to create diverse molecular architectures. researchgate.netmdma.ch The exploration of such derivatives is driven by the goal of discovering new compounds with valuable biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-ethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h3-5,9-10,12H,2,6-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIFIOGAKYDXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Transformations and Reaction Mechanisms of 2 Ethyl 1 Phenylsulfonyl Piperidine Analogs

Reactivity of the Piperidine (B6355638) Ring under N-Sulfonyl Protection

The introduction of a phenylsulfonyl group to the piperidine nitrogen atom significantly modifies the ring's reactivity. This group acts as a potent electron-withdrawing group, which greatly diminishes the nucleophilicity and basicity typically associated with the nitrogen lone pair. This electronic influence extends to the adjacent carbon atoms. The protons on the carbons alpha to the nitrogen (C2 and C6) become more acidic, facilitating their removal by strong bases. This deprotonation generates a stabilized carbanion that can react with various electrophiles, providing a key pathway for substitution at the α-position. However, the use of strongly electron-withdrawing protecting groups, such as the sulfonyl group, can also predispose the ring to fragmentation reactions under certain conditions, particularly with the use of strong bases. youtube.com

Electrophilic and Nucleophilic Transformations on the Piperidine System

The N-sulfonylated piperidine system is amenable to a variety of transformations, allowing for the introduction and modification of functional groups on the heterocyclic scaffold.

Substitution Reactions

Nucleophilic substitution reactions on the piperidine ring system are a cornerstone of its functionalization. While classical electrophilic aromatic substitution is not applicable, related processes on the activated ring system are well-documented.

One important transformation is cine substitution, a process where a nucleophile attacks a position adjacent to the one bearing the leaving group. chemrxiv.org In the context of N-sulfonylated heterocycles, the N-sulfonyl group itself can function as a leaving group. chemrxiv.orgresearchgate.net This reaction pathway typically requires an electron-withdrawing group elsewhere on the ring to stabilize the anionic intermediate that forms upon nucleophilic attack. chemrxiv.orgresearchgate.net

Another relevant process is Vicarious Nucleophilic Substitution (VNS), a method for the formal substitution of a hydrogen atom. This reaction involves the addition of a nucleophile that carries a leaving group to an electron-deficient ring. nih.gov The process proceeds through the formation of an adduct, followed by a base-induced β-elimination of the leaving group from the nucleophile, resulting in the alkylation of the ring. nih.gov This methodology is particularly effective for electrophilic nitro- and aza-aromatics and provides a conceptual framework for C-H functionalization on similarly activated N-sulfonyl piperidine systems.

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental for elaborating the piperidine scaffold. The conversion of alcohols to alkyl halides is a common and useful transformation that often proceeds with high efficiency via a two-step process involving a sulfonate ester intermediate. The alcohol is first converted to a good leaving group, such as a mesylate or tosylate, by reacting it with the corresponding sulfonyl chloride. This reaction does not affect the stereochemistry at the carbon atom. ub.edu The resulting sulfonate ester is then readily displaced by a halide ion (e.g., Cl⁻, Br⁻, I⁻) in an S(_N)2 reaction to yield the desired alkyl halide, typically with inversion of configuration. ub.eduvanderbilt.edu

| Starting Functional Group | Reagents | Intermediate | Final Functional Group | Mechanism | Reference |

|---|---|---|---|---|---|

| Alcohol (-OH) | 1) MsCl, Et₃N 2) LiCl, DMF | Mesylate (-OMs) | Chloride (-Cl) | SN2 | ub.edu |

| Alcohol (-OH) | 1) TsCl, pyridine (B92270) 2) LiBr, DMF | Tosylate (-OTs) | Bromide (-Br) | SN2 | ub.edu |

| Alcohol (-OH) | 1) MsCl, Et₃N 2) NaI, acetone | Mesylate (-OMs) | Iodide (-I) | SN2 | ub.eduvanderbilt.edu |

Reactions Involving the Phenylsulfonyl Group

The phenylsulfonyl group is not merely a passive spectator; it can actively participate in reactions or be removed when it is no longer needed. The cleavage of the N-S bond, or desulfonylation, is a critical step in many synthetic sequences to liberate the free secondary amine. Various reductive methods are employed for this purpose.

Furthermore, the phenylsulfonyl group can function as a leaving group in certain nucleophilic substitution reactions. As mentioned in the cine substitution pathway, nucleophilic attack at the C2 position of an appropriately activated indole (B1671886) system can lead to the expulsion of the sulfinate anion from the nitrogen atom. chemrxiv.orgresearchgate.net This type of reactivity highlights the dual role of the sulfonyl group as both an activating group and a potential leaving group.

Derivatization and Further Functionalization of the Ethyl Side Chain

The 2-ethyl side chain of the title compound offers a handle for further synthetic modifications. The acidity of the α-proton at C2, enhanced by the sulfonyl group, allows for deprotonation with a strong base followed by reaction with an electrophile, effectively functionalizing the carbon atom to which the ethyl group is attached.

The ethyl group itself can be the site of reaction. Standard alkane chemistry, such as radical halogenation, could potentially introduce functionality onto the side chain, which can then be elaborated further. Moreover, derivatization strategies used for determining alkyl sulfonates in analytical chemistry provide insight into potential reactions. For instance, alkylating agents such as trimethylamine (B31210) or specialized pyridine derivatives are used to form quaternary ammonium (B1175870) salts, which are highly polar. nih.govnih.gov This principle could be applied synthetically to introduce charged or polar moieties at the ethyl side chain, assuming a suitable leaving group is first installed.

Radical and Organometallic Transformations of Piperidine Scaffolds

Modern synthetic methods, including radical and organometallic catalysis, have greatly expanded the toolkit for modifying piperidine structures.

Radical-mediated cyclizations are effective for constructing the piperidine ring from linear precursors. mdpi.com For pre-formed piperidine systems, organometallic reactions offer powerful avenues for functionalization. Palladium-catalyzed reactions, such as carboamination, have been developed for N-sulfonyl protected guanidines, demonstrating the compatibility of this protecting group with transition metal catalysis. nih.gov Similarly, rhodium-catalyzed transformations of N-sulfonyl triazoles can generate reactive rhodium-iminocarbenes, which undergo a variety of reactions including cyclopropanation and C-H insertion, showcasing the potential for complex bond formations. nih.gov

Organometallic reagents can also be used in addition reactions. For example, the addition of a Grignard reagent, such as phenylmagnesium bromide, to a 4-piperidone (B1582916) precursor is a classic method for introducing a carbon substituent onto the ring. youtube.com

| Reaction Type | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Radical Cyclization | Cobalt(II) catalyst | Intramolecular cyclization of linear amino-aldehydes to form piperidines. | mdpi.com |

| Carboamination | Palladium(0) catalyst | Pd-catalyzed reactions of N-allylguanidines bearing N-arylsulfonyl protecting groups to afford cyclic products. | nih.gov |

| Iminocarbene Formation | Rhodium(II) catalyst | Generation of Rh(II)-iminocarbenes from N-sulfonyl triazoles for subsequent cyclopropanation and C-H insertion reactions. | nih.gov |

| Horner-Wadsworth-Emmons | Base, Phosphonate Reagent | Carbon-carbon bond-forming olefination reactions using paramagnetic phosphonates derived from piperidines. | mdpi.comnih.gov |

| Grignard Addition | PhMgBr, MgCl₂ | Addition of an organometallic reagent to a 4-piperidone to form a tertiary alcohol. | youtube.com |

Computational and Theoretical Investigations of 2 Ethyl 1 Phenylsulfonyl Piperidine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Ethyl-1-(phenylsulfonyl)piperidine, DFT calculations, often performed at levels like B3LYP/6-311G(d,p), can elucidate several key molecular characteristics. nih.gov The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms.

From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and delocalization effects, providing insight into the stability arising from hyperconjugative interactions. colab.ws

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis and Energy Landscapes of Piperidine (B6355638) Derivatives

The piperidine ring is known for its conformational flexibility, primarily adopting chair, boat, and twist-boat conformations. The substituents on the ring significantly influence the preferred conformation and the energy barriers between different forms. For this compound, the ethyl group at the C2 position and the phenylsulfonyl group at the nitrogen atom dictate the conformational equilibrium.

Computational studies on similar 2-substituted piperidines have shown that the substituent at the C2 position can exist in either an axial or equatorial orientation. nih.gov The preference for one over the other is governed by a balance of steric and electronic effects. In the case of an N-acyl or N-sulfonyl piperidine, the bulky substituent on the nitrogen can influence the orientation of the C2 substituent. nih.gov

Potential energy surface scans, performed using computational methods, can map the energy landscape of the molecule as a function of key dihedral angles. This analysis helps to identify the global minimum energy conformation and the transition states connecting different conformers, providing a detailed picture of the molecule's dynamic behavior. For piperidine itself, the equatorial N-H conformation is generally favored. rsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with its environment, such as a solvent or a biological receptor. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov

MD simulations can be used to explore the conformational space of the molecule, revealing the accessible conformations and the transitions between them under physiological conditions. This is particularly useful for understanding how the molecule might adapt its shape to bind to a target protein.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between this compound and surrounding molecules. pku.edu.cn By analyzing the simulation trajectory, it is possible to identify key residues in a protein's binding pocket that interact with the molecule and to quantify the strength and duration of these interactions. Such information is invaluable for understanding the molecular basis of the compound's activity. nih.gov

In Silico Approaches for Scaffold Design and Optimization

The this compound scaffold can serve as a starting point for the design of new molecules with desired biological activities. In silico methods play a crucial role in the rational design and optimization of such scaffolds. researchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of a series of related compounds with their biological activity. researchgate.net

By building a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources.

Molecular docking is another powerful in silico tool used to predict the binding mode and affinity of a ligand to a biological target. nih.gov By docking derivatives of the this compound scaffold into the active site of a target protein, researchers can identify modifications that are likely to improve binding and, consequently, biological activity. This structure-based drug design approach facilitates the optimization of the scaffold to create more potent and selective compounds. researchgate.net

Table 2: Example of In Silico Screening Data for Scaffold Optimization

| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Profile |

|---|---|---|

| Lead Compound | -7.5 | Favorable |

| Derivative A | -8.2 | Favorable |

| Derivative B | -6.9 | Unfavorable |

Mechanistic Studies of Synthetic Transformations Using Computational Chemistry

Computational chemistry can be a valuable tool for understanding the mechanisms of chemical reactions used to synthesize this compound and its derivatives. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and the associated energy barriers.

For instance, DFT calculations can be used to investigate the mechanism of the N-sulfonylation of 2-ethylpiperidine (B74283) with benzenesulfonyl chloride. These calculations can help to elucidate the role of the base and solvent in the reaction and to understand the factors that control the regioselectivity and stereoselectivity of the transformation.

Understanding the reaction mechanism at a molecular level can provide insights that are difficult to obtain through experimental studies alone. This knowledge can be used to optimize reaction conditions, improve yields, and design more efficient synthetic routes to this compound and related compounds.

Role As a Chemical Biology Tool and in Medicinal Chemistry Scaffold Development

Design and Synthesis of Piperidine-Based Scaffolds for Chemical Biology Applications

The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of FDA-approved drugs and natural products, highlighting its importance in medicinal chemistry. enamine.netresearchgate.net The synthesis of piperidine-based scaffolds, such as 2-Ethyl-1-(phenylsulfonyl)piperidine, is a key step in the development of new bioactive molecules. General synthetic strategies often involve the condensation of amines with aldehydes or ketones followed by reduction, known as reductive amination, or through various cyclization reactions. mdpi.com For instance, the synthesis of N-substituted 4-arylsulfonylpiperidine derivatives has been well-documented, providing a basis for the preparation of related compounds. acs.orgnih.gov The introduction of substituents, like the ethyl group at the 2-position of the piperidine ring, can be achieved through various synthetic routes, including radical-mediated amine cyclization. mdpi.com The design of these scaffolds is often guided by the desire to improve physicochemical properties, enhance biological activity and selectivity, and reduce potential toxicity. researchgate.net The synthesis of an ethyl piperidine substituted nickel(II) salphen complex has been described, showcasing a method where a piperidine side chain is functionalized. researchgate.net

A series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized by first reacting benzenesulfonyl chloride with 1-aminopiperidine (B145804) to create N-(Piperidin-1-yl) benzenesulfonamide. This intermediate was then reacted with different N-aryl/aralkyl-substituted-2-bromoacetamides to produce the final products.

The piperidine nucleus is a component of many biologically active compounds and natural products. For example, (S)-pipecolic acid is associated with brain disorders. Compounds containing the piperidine moiety have applications in commercial and medicinal fields, including the normalization of insulin (B600854) and the treatment of cocaine abuse.

Phenylsulfonyl Piperidine as a Privileged Structure in Ligand Design

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets. The phenylsulfonylpiperidine framework can be considered a privileged scaffold due to the advantageous properties conferred by both the piperidine ring and the phenylsulfonyl group. The piperidine ring provides a three-dimensional architecture that can effectively orient substituents in space to interact with biological targets. researchgate.net The sulfonamide group, a key feature of the phenylsulfonylpiperidine core, is a common functional group in a wide array of pharmaceuticals. nih.gov

The combination of the piperidine ring and the phenylsulfonyl moiety allows for a wide range of structural modifications to optimize ligand-receptor interactions. This versatility makes the phenylsulfonyl piperidine scaffold a valuable starting point for the design of new ligands targeting various receptors and enzymes.

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for the optimization of lead compounds and the discovery of novel chemical entities with improved properties. spirochem.com Bioisosterism involves the substitution of an atom or a group with another that has similar physical or chemical properties, leading to similar biological activity.

In the context of this compound analogs, the phenylsulfonyl group itself can be considered a bioisostere for other functional groups. For instance, the sulfone group has been successfully used as a replacement for a labile sulfonamide, retaining biological potency while addressing metabolic liabilities. nih.gov Furthermore, the piperidine ring can be replaced by other cyclic systems, such as spirocyclic structures like 2-azaspiro[3.3]heptane, to improve properties like solubility and metabolic stability. enamine.net In a specific example, replacing the terminal piperidine in the drug ceritinib (B560025) with various aliphatic amines led to compounds with activity against drug-resistant mutants. nih.gov These strategies allow for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and can lead to the identification of compounds with superior therapeutic profiles. researchgate.net

A study on Cav2.2 channel inhibitors demonstrated that replacing a labile sulfonamide with a gem-dimethylsulfone through a bioisostere strategy successfully addressed drug-metabolism issues while maintaining potency. nih.gov This highlights the utility of such replacements in overcoming developmental hurdles for drug candidates.

Development of Chemical Probes Based on the Piperidine Sulfonamide Motif

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The piperidine sulfonamide motif, present in this compound, serves as a valuable scaffold for the development of such probes. The ability to systematically modify the piperidine ring and the phenylsulfonyl group allows for the creation of a library of compounds with varying affinities and selectivities for different targets.

These probes can be functionalized with reporter groups, such as fluorescent tags or affinity labels, to facilitate target identification and validation. mdpi.com By using a well-characterized chemical probe, researchers can investigate the biological role of a target protein and its relevance in disease models. nih.gov The development of such probes is a critical step in the drug discovery process, providing essential tools for understanding disease biology and identifying new therapeutic opportunities.

Applications in Targeted Protein Degradation Research as a Component Scaffold

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.govplexium.com This is often achieved using bifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs), which consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. rsc.orgresearchgate.net

Investigation of Structure-Activity Relationships within Phenylsulfonyl Piperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For phenylsulfonyl piperidine derivatives, SAR studies focus on understanding the impact of modifications to the piperidine ring, the phenylsulfonyl group, and any substituents.

For example, a study on N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as matrix metalloproteinase (MMP) inhibitors revealed that these compounds could overcome issues of moderate selectivity and chirality found in earlier derivatives. acs.orgnih.gov Similarly, research on small, conformationally restricted 2,6-disubstituted piperidine N-arylsulfonamides as gamma-secretase inhibitors showed that lowering the molecular weight and using conformational constraints could reduce liability for metabolism by CYP3A4. nih.gov In another study, the synthesis and evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as antihypertensive agents demonstrated that dialkyl substituents at the benzylic position were important for increasing inhibitory activity against T-type Ca2+ channels. nih.gov

SAR studies on N-arylrolipram derivatives, which contain a pyrrolidinone core instead of piperidine but share the principle of a cyclic amine, led to the identification of potent PDE4 inhibitors. nih.gov Furthermore, investigations into N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed a direct dependence of analgesic and anti-inflammatory activity on the mutual arrangement of the benzothiazine and pyridine (B92270) fragments. mdpi.com These studies underscore the importance of systematic structural modifications in optimizing the biological activity and pharmacokinetic properties of piperidine-based compounds.

| Compound/Derivative Class | Key SAR Findings | Reference |

| N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids | Addressed moderate selectivity and chirality issues of earlier MMP inhibitors. | acs.orgnih.gov |

| 2,6-disubstituted piperidine N-arylsulfonamides | Lowering molecular weight and conformational constraint reduced CYP3A4 liability. | nih.gov |

| 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides | Dialkyl substituents at the benzylic position increased T-type Ca2+ channel inhibitory activity. | nih.gov |

| N-arylrolipram derivatives | Identification of potent and selective PDE4 inhibitors. | nih.gov |

| N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | Analgesic and anti-inflammatory activity dependent on the spatial arrangement of heterocyclic fragments. | mdpi.com |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Ethyl-1-(phenylsulfonyl)piperidine, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, while 2D-NMR techniques would reveal the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the piperidine (B6355638) ring, and the phenylsulfonyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the phenylsulfonyl group.

Phenyl Protons: The protons on the phenyl ring would typically appear in the aromatic region, around δ 7.5-8.0 ppm.

Piperidine Protons: The protons on the piperidine ring would be shifted downfield compared to unsubstituted piperidine due to the adjacent sulfonyl group. The proton at the C2 position, bearing the ethyl group, would likely be a complex multiplet. The other ring protons would appear as a series of multiplets in the approximate range of δ 1.2-3.8 ppm.

Ethyl Protons: The ethyl group protons would present as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Phenyl Carbons: The carbons of the phenyl ring would resonate in the aromatic region (approximately δ 125-140 ppm).

Piperidine Carbons: The carbon atoms of the piperidine ring would be expected in the range of δ 20-60 ppm. The C2 carbon, being substituted, would have a distinct chemical shift.

Ethyl Carbons: The two carbons of the ethyl group would appear at the most upfield positions in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.5 - 8.0 | - |

| Phenyl-C | - | 125 - 140 |

| Piperidine-H (C2) | Multiplet | - |

| Piperidine-H (other) | 1.2 - 3.8 | - |

| Piperidine-C | - | 20 - 60 |

| Ethyl-CH₂ | Quartet | ~25 - 35 |

| Ethyl-CH₃ | Triplet | ~10 - 15 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonyl group.

S=O Stretching: Two strong bands are expected for the asymmetric and symmetric stretching vibrations of the sulfone group, typically appearing around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

C-H Stretching: Aliphatic C-H stretching from the piperidine and ethyl groups would be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching from the phenyl group would appear above 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the phenyl ring would be seen in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric S=O stretch is often strong in the Raman spectrum. The aromatic ring vibrations are also typically strong Raman scatterers.

Table 2: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Mass Spectrometry (EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the molecule is fragmented, and the resulting pattern is a fingerprint of the structure. For this compound, expected fragments would include the loss of the ethyl group, the phenylsulfonyl group, or cleavage of the piperidine ring. The molecular ion peak (M⁺) should be observable.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is invaluable for analyzing the purity of the compound and for identifying any impurities. The liquid chromatograph separates the components of a mixture, which are then detected by the mass spectrometer.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

If this compound can be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which in this case would be the C2 position of the piperidine ring. The analysis would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the ethyl and phenylsulfonyl substituents.

Chromatographic Methods (HPLC, GC, TLC) for Analysis and Purification

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

TLC (Thin-Layer Chromatography): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By using an appropriate solvent system, the compound will appear as a single spot if it is pure.

GC (Gas Chromatography): For volatile and thermally stable compounds, GC is an excellent method for purity analysis. The compound would be expected to have a characteristic retention time under specific column and temperature conditions. A related compound, ethyl 2-piperidinecarboxylate, has been analyzed by GC, indicating the suitability of this technique for piperidine derivatives. rsc.orgvwr.com

HPLC (High-Performance Liquid Chromatography): HPLC is a highly versatile and widely used technique for the purification and purity analysis of a broad range of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. The purity would be determined by the area percentage of the main peak in the chromatogram. The development of an HPLC method for the analysis of piperidine has been reported, demonstrating the applicability of this technique. nih.govresearchgate.net

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| ¹H, ¹³C, 2D-NMR | Detailed molecular structure, connectivity, and stereochemistry in solution. |

| IR and Raman Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (EI-MS, HRMS) | Molecular weight, elemental composition, and structural information from fragmentation. |

| X-ray Crystallography | Precise 3D structure, bond lengths, angles, and absolute configuration in the solid state. |

| Chromatographic Methods (HPLC, GC, TLC) | Purity assessment and purification. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Ethyl-1-(phenylsulfonyl)piperidine and its analogs is poised to be revolutionized by the adoption of novel and sustainable methodologies. A significant shift towards greener and more efficient synthetic protocols is anticipated, with a strong emphasis on biocatalysis and the use of eco-friendly reaction media.

Recent breakthroughs in the biocatalytic synthesis of piperidine (B6355638) derivatives highlight the immense potential of enzymes in constructing this heterocyclic core with high precision and under mild conditions. The application of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), has been demonstrated for the synthesis of piperidines through multicomponent reactions. nih.govsigmaaldrich.com This approach offers the advantages of catalyst reusability and operation in environmentally benign solvents. Furthermore, the use of enzyme cascades involving carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs) presents a powerful one-pot strategy for the asymmetric synthesis of substituted piperidines from simple starting materials. mdpi.com These biocatalytic methods could be adapted for the enantioselective synthesis of 2-ethylpiperidine (B74283), a key precursor to the target molecule.

In addition to biocatalysis, the development of green chemistry approaches for the synthesis of N-substituted piperidones, which can be readily converted to the corresponding piperidines, is gaining traction. nih.govnih.gov These methods often utilize safer solvents and reagents, minimizing waste generation. The use of deep eutectic solvents (DES), for instance, has been shown to be an effective and environmentally friendly medium for the synthesis of piperidin-4-one derivatives. mdpi.comnih.gov

The combination of biocatalysis with other modern synthetic techniques, such as radical cross-coupling, is also an emerging trend. ebi.ac.ukresearchgate.net This hybrid approach allows for the modular and enantioselective construction of complex piperidine frameworks, which could be instrumental in creating a diverse library of this compound analogs for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and optimization of bioactive molecules based on the this compound scaffold. These computational tools are transforming various stages of drug discovery, from target identification to lead optimization and even the prediction of synthetic routes. ijnrd.orgresearchgate.netbeilstein-archives.orgnih.gov

In silico methods, such as quantitative structure-activity relationship (QSAR) analysis and pharmacophore modeling, are already being employed to understand the structural features of piperidine derivatives that are crucial for their biological activity. nih.gov For instance, such studies can elucidate the importance of specific substitutions and their impact on properties like binding affinity and solubility. Molecular docking studies are also invaluable for predicting the binding modes of piperidine-based ligands with their biological targets, providing insights for rational drug design. sigmaaldrich.comebi.ac.ukrsc.org

Furthermore, generative AI models can design novel molecules with desired properties from scratch. By learning from vast datasets of known molecules and their activities, these models can propose new this compound analogs with potentially enhanced potency, selectivity, or pharmacokinetic profiles. The application of ML to predict the adsorption of sulfonamide-containing compounds, for example, demonstrates the potential of these techniques to also address environmental and safety aspects of new chemical entities. bldpharm.com

Exploration of New Reactivity Modes for Piperidine Functionalization

Future research will undoubtedly focus on uncovering and harnessing new reactivity modes for the functionalization of the piperidine ring within the this compound framework. The presence of the N-phenylsulfonyl group significantly influences the reactivity of the piperidine ring, opening up avenues for selective transformations that are not readily accessible with other N-substituted piperidines.

A key area of exploration is the direct C-H functionalization of the piperidine ring. The N-sulfonyl group can act as a directing group, facilitating the selective introduction of functional groups at specific positions. Rhodium-catalyzed C-H insertion reactions, for instance, have been shown to be effective for the site-selective functionalization of N-sulfonylated piperidines. sigmaaldrich.commdpi.comebi.ac.uk The development of new catalytic systems that can achieve even greater control over regioselectivity and stereoselectivity will be a major focus. Late-stage functionalization (LSF) of heteroarenes using novel reagents is another promising strategy that could be adapted for the modification of the phenylsulfonyl group itself.

The N-phenylsulfonyl group also activates the adjacent C-H bonds, making them more susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity can be exploited for the synthesis of a wide range of 2,6-disubstituted piperidine derivatives. The exploration of novel base and solvent systems could lead to more efficient and selective α-functionalization protocols.

Furthermore, the development of radical-mediated cyclization reactions offers a powerful tool for the construction of the piperidine ring itself, with the potential to introduce diverse substituents in a controlled manner. researchgate.net The investigation of novel radical initiators and reaction conditions could expand the scope and utility of these methods for the synthesis of complex piperidine-containing molecules. The zinc(II)-mediated formation of amidines from piperidine derivatives and nitriles represents another interesting reactivity pattern that could be explored for the derivatization of the piperidine nitrogen after potential removal of the sulfonyl group. mdpi.com

Advancements in Stereocontrol and Asymmetric Synthesis of Complex Piperidine Systems

Achieving precise control over the stereochemistry of the 2-ethyl group and any additional substituents on the piperidine ring is paramount for the development of chiral drugs and probes based on the this compound scaffold. Future research will continue to push the boundaries of stereocontrol in the synthesis of complex piperidine systems.

The development of novel chiral catalysts for the asymmetric synthesis of 2-substituted piperidines is a major area of focus. For example, iridium-catalyzed allylic cyclization has been shown to be a powerful method for the stereoselective synthesis of 2,6-disubstituted piperidines. ebi.ac.uk The design and application of new chiral ligands for transition metal catalysts will be crucial for achieving high enantioselectivity and diastereoselectivity in these transformations. The catalytic asymmetric [4+2] annulation of imines with allenes, mediated by chiral phosphine (B1218219) catalysts, is another promising approach for the enantioselective synthesis of functionalized piperidine derivatives. ijnrd.org

The use of the chiral pool, which involves utilizing readily available enantiopure starting materials from nature, is another important strategy for asymmetric synthesis. nih.govmdpi.combeilstein-archives.orgbldpharm.com For instance, chiral amino acids or their derivatives can be used as starting materials to construct the piperidine ring with a predefined stereochemistry at the 2-position. One-pot multi-reaction strategies starting from chiral aziridines have also been developed for the highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products. rsc.org

Furthermore, diastereoselective methods that allow for the selective formation of one diastereomer over others are critical when multiple stereocenters are present. sigmaaldrich.commdpi.comnih.gov This can be achieved by carefully choosing the reaction conditions, reagents, and the order of synthetic steps. The development of new diastereoselective radical cyclization and hydroamidation reactions will be particularly valuable in this regard.

Expanding the Scope of Phenylsulfonyl Piperidine as a Versatile Chemical Scaffold

The phenylsulfonyl piperidine moiety is emerging as a valuable scaffold in drug discovery and as a versatile building block in organic synthesis. Future research will likely expand its applications into new therapeutic areas and synthetic methodologies.

In medicinal chemistry, sulfonylpiperidines have already demonstrated significant potential as antibacterial agents. nih.govresearchgate.net Specifically, they have been identified as potent inhibitors of thymidylate kinase (TMK) in Gram-positive bacteria, a crucial enzyme for DNA synthesis. nih.gov This makes the this compound scaffold a promising starting point for the development of novel antibiotics. Additionally, 4-(phenylsulfonyl)piperidine (B3041371) derivatives have been identified as selective and bioavailable 5-HT2A receptor antagonists, highlighting their potential in the treatment of central nervous system disorders. ebi.ac.uk The piperidine moiety itself is a common feature in a wide range of pharmaceuticals, and the inclusion of the phenylsulfonyl group can modulate the physicochemical and pharmacological properties of the molecule, potentially leading to improved drug candidates. mdpi.comnih.govnih.govijnrd.org

As a building block in organic synthesis, the phenylsulfonyl group can serve as a robust protecting group for the piperidine nitrogen that can be removed under specific conditions. More importantly, it can act as a powerful electron-withdrawing group, activating the piperidine ring for various chemical transformations. This makes N-sulfonylated piperidines valuable intermediates for the synthesis of more complex heterocyclic systems. The development of new methods for the functionalization of the phenylsulfonyl group itself would further enhance the versatility of this scaffold. The use of related sulfonyl-containing compounds as versatile building blocks in the synthesis of other heterocycles, such as tetrahydrothiophenes, suggests that phenylsulfonyl piperidines could also be employed in the construction of novel fused and spirocyclic systems. mdpi.com The broad utility of sulfonamides in drug discovery further underscores the potential of the phenylsulfonyl piperidine scaffold. researchgate.netrsc.org

The ability to readily synthesize and functionalize this compound and its analogs, coupled with the growing understanding of its potential biological activities, positions this compound as a valuable platform for future chemical and pharmacological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.